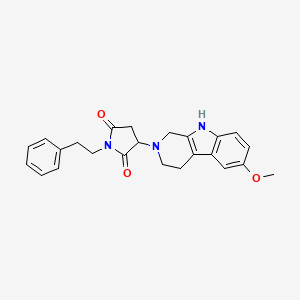![molecular formula C24H35N3O4 B11038302 tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11038302.png)
tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methoxy reagents under controlled conditions to introduce the methoxy group.
Coupling with Pyrazinecarboxylate: The quinoline derivative is then coupled with a pyrazinecarboxylate intermediate through a series of condensation reactions, often using catalysts to facilitate the process.
Introduction of the Tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy and tert-butyl groups can be oxidized under strong oxidizing conditions.
Reduction: The quinoline and pyrazine rings can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pyrazinecarboxylate group can form hydrogen bonds with active sites of enzymes, modulating their activity. The tert-butyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
2-tert-Butyl-4,6-dimethylphenol: Another antioxidant with similar structural features.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a quinoline derivative and a pyrazinecarboxylate moiety, which imparts distinct chemical and biological properties not found in simpler antioxidants like BHT.
Properties
Molecular Formula |
C24H35N3O4 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H35N3O4/c1-17-15-24(5,6)27(20-9-8-18(30-7)14-19(17)20)21(28)16-25-10-12-26(13-11-25)22(29)31-23(2,3)4/h8-9,14-15H,10-13,16H2,1-7H3 |
InChI Key |
JXSDKLAMCKHZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11038223.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11038247.png)

![N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B11038267.png)
![4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038269.png)
![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038275.png)

![4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11038285.png)
![phenyl[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11038287.png)
![3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11038305.png)

![4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11038311.png)
![N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11038315.png)
![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038323.png)
